molecular formula C22H24ClN3O2S B11344910 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11344910
M. Wt: 430.0 g/mol
InChI Key: DTASWRKPTLMEOX-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a piperidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkyl halide.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the benzodiazole derivative with the piperidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used as a tool to study the biological pathways involving benzodiazole and piperidine derivatives.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzodiazole and piperidine rings can interact with various receptors or enzymes in the body, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one may confer unique pharmacological properties, such as improved bioavailability or specific receptor interactions, compared to its analogs with different ring systems.

Properties

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H24ClN3O2S/c23-17-8-10-18(11-9-17)28-14-15-29-22-24-19-6-2-3-7-20(19)26(22)16-21(27)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-16H2

InChI Key

DTASWRKPTLMEOX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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